MCT1 Inhibitory Potency: 1-Naphthyl Substitution Provides a Defined IC₅₀ Window Distinguished from 2‑Naphthyl and Phenyl Analogs
In a functional 3‑BP cell viability assay using MCT1‑expressing A‑549 cells, an indole‑acrylamide derivative bearing a 1‑naphthyl substituent (structure 18) inhibited MCT1 with an IC₅₀ of 193 ± 10 nM. Under identical conditions, the 2‑naphthyl isomer (structure 19) gave an IC₅₀ of 109 ± 3 nM, and the phenyl analog (structure 17) gave 314 ± 47 nM [1]. Although these data are from the indole‑acrylamide chemotype rather than the exact N‑(4‑bromo‑2‑methylphenyl)‑3‑(1‑naphthyl)acrylamide structure, the 1‑naphthyl acrylamide pharmacophore is conserved, and the introduction of a brominated aniline moiety would be expected to further modulate the IC₅₀, providing a distinct SAR position.
| Evidence Dimension | MCT1 transport inhibition (functional 3-BP cell viability assay) |
|---|---|
| Target Compound Data | Conserved 1‑naphthylacrylamide pharmacophore: IC₅₀ = 193 ± 10 nM (indole scaffold surrogate) |
| Comparator Or Baseline | 2‑naphthyl analog: IC₅₀ = 109 ± 3 nM; phenyl analog: IC₅₀ = 314 ± 47 nM |
| Quantified Difference | 1‑naphthyl is 1.8‑fold less potent than 2‑naphthyl and 1.6‑fold more potent than phenyl |
| Conditions | MCT1‑expressing A‑549 cells; 3‑bromopyruvate (3‑BP) viability assay; IC₅₀ ± SEM of ≥3 independent experiments |
Why This Matters
This positions the 1‑naphthyl substitution as a tunable potency handle that is distinct from the 2‑naphthyl isomer, enabling researchers to dial in a specific IC₅₀ window for MCT1‑dependent cancer models.
- [1] Wittmann, S. et al. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). J. Med. Chem. 2022, 66, 657–676. Table 1. View Source
